Unii-6xbm1lqy7H

説明

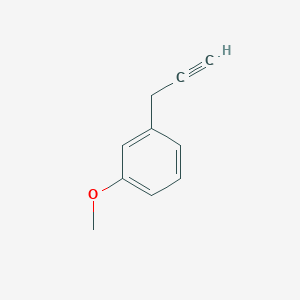

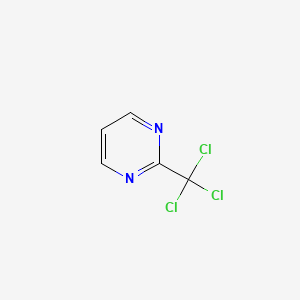

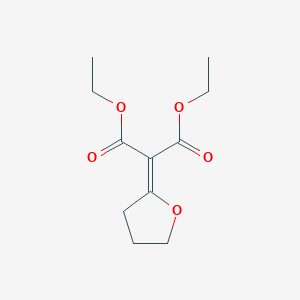

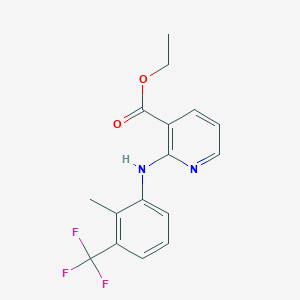

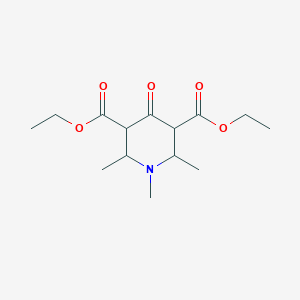

“Unii-6xbm1lqy7H” is a chemical compound with the formula C16H15F3N2O2 . It is also known as Flunixin Ethyl Ester . This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of “this compound” is C16H15F3N2O2 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .科学的研究の応用

Transforming Educational Programs for Research Innovations

Educational programs aimed at academic researchers are being transformed to bridge the gap between basic scientific research and practical innovations. The National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on experiential learning in STEM to create viable businesses that benefit society, highlighting the importance of training, education, and financial support tailored to innovators' aspirations (Giordan et al., 2011).

Advances in Material Sciences

Research at the Polytechnic University of Marche (UNIVPM) emphasizes the connection between the macroscopic properties of matter and its atomic structure, utilizing advanced experimental tools for nanoscale structure analysis. This study showcases the interdisciplinary approach in material science, combining physics, chemistry, engineering, biology, and medicine (Albertini et al., 2019).

UniHI Database for Human Molecular Interaction Networks

The Unified Human Interactome (UniHI) database supports network-based investigations in biology and medicine by providing a platform for the retrieval, analysis, and visualization of human molecular interaction networks. This tool enables researchers to identify biological processes, phenotypes, and pathways enriched with network proteins, illustrating the convergence of computational biology and medical research (Kalathur et al., 2013).

Nanomedicine and Molecular Imaging

Nanotechnology's role in diagnosing and treating diseases is underscored by the Society of Nuclear Medicine’s focus on exploring nanomedicine's potentials. This highlights the importance of basic research supported by evidence-based medicine and predictable regulatory pathways in advancing nanomedicine for patient benefits (Sutcliffe, 2011).

STEM Learning in Education

A study on the impact of STEM learning on students' scientific literacy demonstrates the significant role of interdisciplinary education in enhancing understanding and interest in science among junior high school students. This reflects the broader application of scientific research in educational methodologies to foster a more scientifically literate society (Khaeroningtyas et al., 2016).

作用機序

Flunixin ethyl ester, also known as UNII-6XBM1LQY7H or Flunixin ethyl ester [USP], is a potent non-narcotic, non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine . This article will delve into the various aspects of its mechanism of action.

Target of Action

Flunixin’s primary target is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Flunixin acts via analgesic and anti-inflammatory mechanisms . It inhibits the COX enzymes, thereby blocking the synthesis of prostaglandins . This inhibition results in decreased formation of these substances, which sensitize pain receptors to mechanical or chemical stimulation .

Biochemical Pathways

The inhibition of COX enzymes by flunixin affects the biochemical pathway of prostaglandin synthesis . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting their synthesis, flunixin can effectively reduce these responses .

Pharmacokinetics

The pharmacokinetics of flunixin have been studied in various species. For instance, in dairy goats, flunixin administered intramuscularly (IM) at a dose of 2.2 mg/kg body weight reached a mean maximum concentration (Cmax) of 4826.7 ng/mL at 0.5 h, with a terminal half-life (T1/2) of 7.34 h . The bioavailability was found to be 79% for IM administration . These properties impact the drug’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of flunixin’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, flunixin can decrease the sensitization of pain receptors, thereby exerting its analgesic effects . Its anti-inflammatory effects are due to the reduced production of these pro-inflammatory substances .

Action Environment

The action of flunixin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Furthermore, the pH of the environment can impact the ionization state of flunixin, potentially affecting its absorption and distribution . The specific animal species and individual physiological conditions can also influence the drug’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Flunixin Ethyl Ester suppresses prostaglandin synthesis through its inhibitory effect on cyclooxygenase activity . This drug interacts with enzymes, proteins, and other biomolecules in the body, leading to its anti-inflammatory and analgesic effects .

Cellular Effects

Flunixin Ethyl Ester influences cell function by suppressing the production of prostaglandins, which are involved in inflammation and pain signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells involved in immune response and inflammation .

Molecular Mechanism

At the molecular level, Flunixin Ethyl Ester exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flunixin Ethyl Ester have been observed to change over time . The drug’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Flunixin Ethyl Ester vary with different dosages in animal models . At high doses, adverse effects such as gastrointestinal ulceration, renal effects, and hematopoietic effects might occur .

Metabolic Pathways

Flunixin Ethyl Ester is involved in the arachidonic acid metabolic pathway . It interacts with the enzyme cyclooxygenase, preventing the conversion of arachidonic acid to prostaglandins .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed widely in the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with cyclooxygenase .

特性

IUPAC Name |

ethyl 2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c1-3-23-15(22)11-6-5-9-20-14(11)21-13-8-4-7-12(10(13)2)16(17,18)19/h4-9H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICOBQMQNHKGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-42-8 | |

| Record name | 3-Pyridinecarboxylic acid, 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUNIXIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XBM1LQY7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B3328955.png)